Diiodothulium
Description
Structure
2D Structure
Properties
IUPAC Name |
diiodothulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Tm/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRJQVPUOEAEU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Tm]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411818 | |
| Record name | Diiodothulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7432 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-26-8 | |
| Record name | Diiodothulium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(II) iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diiodothulium and Its Derivatives
Direct Synthesis Routes for Thulium(II) Iodide
Direct synthesis aims to produce thulium(II) iodide from elemental thulium. These methods often involve high temperatures or the use of specific iodine-containing reagents to favor the formation of the divalent state over the more common trivalent state.
Reactions of Thulium Metal with Iodine Precursors
The direct reaction of thulium metal with elemental iodine typically yields thulium(III) iodide (TmI₃). wikipedia.orgscienceinfo.com However, under specific high-temperature conditions, the formation of thulium(II) iodide is possible, albeit often as part of a mixture. For instance, the reaction of thulium shavings with iodine at 680°C has been shown to produce a product mixture containing thulium(II) iodide (14%), unreacted thulium metal (65%), and thulium(I) iodide (21%). researchgate.net
A more selective direct route involves the reaction of thulium metal with mercury(I) iodide or mercury(II) iodide. wikipedia.org This reaction proceeds via a series of steps, including the initial formation of TmI₃, which is then reduced by excess thulium metal in a comproportionation reaction to yield the desired thulium(II) iodide. wikipedia.org
Reaction Scheme with Mercury Iodide:
2 Tm + 3 HgI₂ → 2 TmI₃ + 3 Hg
Tm + HgI₂ → TmI₂ + Hg
Tm + 2 TmI₃ → 3 TmI₂ wikipedia.org
This method provides a more controlled pathway to TmI₂ compared to the direct reaction with iodine.
In Situ Generation of Diiodothulium in Solution-Phase Reactions
Thulium(II) iodide is highly reactive and sensitive, particularly to oxidation and moisture. illinois.eduosti.gov Due to this instability, it is often prepared and used immediately in solution for subsequent reactions. This in situ generation typically involves preparing a solution of TmI₂, often as a tetrahydrofuran (B95107) (THF) solvate (TmI₂(THF)ₓ), which is then directly treated with other reagents. illinois.eduosti.gov For example, the synthesis of thulium(II) N,N-dimethylaminodiboranate complexes starts from a freshly prepared solution of TmI₂(THF)ₓ, which is then reacted with the sodium salt of the ligand. illinois.eduosti.govacs.org This approach avoids the challenges of isolating and storing the highly reactive, solvent-free diiodide and ensures the reactive species is readily available for further synthesis. illinois.edu TmI₂ is also used to promote cross-coupling reactions in THF, where it is likely generated or solvated in the reaction medium. chemdad.com
Reduction Strategies for Thulium(III) Precursors to Divalent States
Given the prevalence of thulium in the +3 oxidation state, reduction methodologies are a cornerstone for the synthesis of divalent thulium compounds. These strategies employ chemical or electrochemical means to reduce stable thulium(III) precursors.
Chemical Reduction of Thulium(III) Compounds (e.g., with KC₈)
A common and effective method for producing thulium(II) iodide is the reduction of thulium(III) iodide. This can be achieved through several routes:
Comproportionation: This reaction involves heating a mixture of thulium metal and thulium(III) iodide. The metal acts as the reducing agent to convert the Tm(III) salt to the Tm(II) state. The stoichiometry Tm + 2 TmI₃ → 3 TmI₂ governs this process. wikipedia.orgsmolecule.com
Alkali Metal Reduction: Strong reducing agents, such as alkali metals, can be used to reduce TmI₃. Reactions conducted in a tantalum container at 700–800°C with lithium or sodium as the reducing agent successfully yield TmI₂. wikipedia.org The use of heavier alkali metals like potassium, rubidium, or caesium can lead to the formation of ternary iodides with a perovskite structure (MTmI₃). wikipedia.org
Potassium Graphite (B72142) (KC₈) Reduction: Potassium graphite is a powerful reducing agent used to access low-valent lanthanide complexes. ucl.ac.ukrsc.org It has been successfully employed to reduce organometallic thulium(III) iodide complexes to their thulium(II) counterparts. For example, the complex [(Cp''')₂TmI] can be reduced by KC₈ to form the unsolvated, neutral Tm(II) complex [(Cp''')₂Tm]. figshare.comacs.org Similarly, other Tm(III) precursors have been reduced with KC₈ to generate stable Tm(II) species. illinois.edursc.orgacs.org
Table 1: Chemical Reduction Methods for Thulium(II) Species
| Precursor | Reducing Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| TmI₃ | Thulium metal | High temperature | TmI₂ | wikipedia.orgsmolecule.com |
| TmI₃ | Li or Na metal | 700-800°C, Tantalum container | TmI₂ | wikipedia.org |
| [(Cp''')₂TmI] | KC₈ | Toluene (B28343) | [(Cp''')₂Tm] | acs.org |
| [Tm(BH₄)₃(THF)₃] | KC₈ | Not specified | [Tm(BH₄)₂(DME)₂] | acs.org |
| [(Cpᵗᵗᵗ)₂TmI] | KC₈ / Na/Hg | Toluene / Hexane | (Cpᵗᵗᵗ)₂Tm | rsc.org |
Electrochemical Approaches to Thulium(II) Species
Electrochemical methods offer a controlled way to generate divalent thulium from trivalent precursors. The electrochemical behavior of thulium(III) chloride (TmCl₃) has been studied in a molten eutectic mixture of lithium chloride and potassium chloride (LiCl–KCl) at temperatures between 673–823 K. researchgate.net On an inert tungsten electrode, the reduction of Tm(III) ions to thulium metal occurs in two distinct, consecutive steps:
Tm(III) + e⁻ ↔ Tm(II)
Tm(II) + 2e⁻ ↔ Tm(0) researchgate.net
The first reduction step, which generates the thulium(II) species, was identified as a quasi-reversible process. researchgate.net This electrochemical approach demonstrates that Tm(II) can be generated as a distinct, albeit transient, species in a molten salt medium, providing a pathway to access this oxidation state under specific electrochemical conditions.
Table 2: Electrochemical Reduction of Thulium(III)
| System | Electrode | Process | Key Finding | Reference |
|---|---|---|---|---|
| TmCl₃ in molten LiCl-KCl | Tungsten (inert) | Two-step reduction | Quasi-reversible formation of Tm(II) from Tm(III) | researchgate.net |
Ligand-Assisted Synthesis of this compound Coordination and Organometallic Complexes
Due to the high reactivity of the Tm²⁺ ion, ligands are crucial for isolating and stabilizing molecular complexes of this compound. The ligands coordinate to the metal center, satisfying its coordination sphere and sterically protecting it from unwanted reactions. The synthesis of these complexes typically starts with a pre-formed or in situ generated thulium(II) iodide source, which is then reacted with a suitable ligand precursor.
A variety of ligands have been used to form stable thulium(II) iodide complexes:
Cyclopentadienyl (B1206354) (Cp) Ligands: The reaction of TmI₂ with cyclopentadiene (B3395910) (CpH) in THF yields complexes like CpTmI₂(THF)₃. researchgate.net Bulky substituted cyclopentadienyl ligands, such as 1,2,4-tris(tert-butyl)cyclopentadienyl (Cpᵗᵗᵗ) or 1,2,4-tris(trimethylsilyl)cyclopentadienide (Cp'''), are particularly effective at stabilizing the Tm(II) center, leading to the formation of complexes like (Cpᵗᵗᵗ)₂Tm or [(Cp''')₂Tm(THF)]. acs.orgrsc.org
Alkoxide Ligands: The reaction of TmI₂(DME)₃ with phenols (ROH) leads to the formation of thulium(III)-alkoxyiodides, indicating that the Tm(II) precursor can act as a reducing agent in some ligand exchange reactions. researchgate.net
Borate Ligands: Divalent thulium complexes have been synthesized using N,N-dimethylaminodiboranate ligands. Treating TmI₂(THF)ₓ with Na(H₃BNMe₂BH₃) results in the formation of cocrystals of Tm(H₃BNMe₂BH₃)₂(THF)₂ and Tm(H₃BNMe₂BH₃)₂(THF)₃. illinois.eduosti.govacs.org
Table 3: Examples of Ligand-Assisted Synthesis of Thulium(II) Complexes
| Thulium(II) Precursor | Ligand/Reagent | Solvent | Product Complex | Reference |
|---|---|---|---|---|
| TmI₂ | Cyclopentadiene (CpH) | THF | CpTmI₂(THF)₃ | researchgate.net |
| [TmI₂(THF)₃] | Sodium 1,2,4-tris(trimethylsilyl)cyclopentadienide [Na(Cp''')] | THF | [(Cp''')₂Tm(THF)] | acs.org |
| TmI₂(THF)ₓ | Sodium N,N-dimethylaminodiboranate [Na(H₃BNMe₂BH₃)] | THF | Tm(H₃BNMe₂BH₃)₂(THF)ₓ (x=2,3) | illinois.eduosti.govacs.org |
Salt Metathesis Reactions in the Formation of Thulium(II) Derivatives
Salt metathesis, also known as salt elimination, is a common and effective strategy for synthesizing thulium(II) derivatives from this compound (TmI₂). nih.gov This type of reaction involves a double displacement where a ligand is exchanged between two metal centers. nih.gov For lanthanide(II) iodides like TmI₂, these reactions are typically employed to create organometallic and coordination complexes by reacting the iodide salt with alkali metal salts of various ligands. nih.govresearchgate.net
A prominent example is the synthesis of thulium(II) N,N-dimethylaminodiboranate complexes. illinois.eduosti.govosti.gov In this process, a tetrahydrofuran (THF) adduct of this compound, TmI₂(THF)ₓ, is treated with sodium N,N-dimethylaminodiboranate, Na(H₃BNMe₂BH₃), in THF. illinois.eduosti.gov The metathesis reaction proceeds with the precipitation of sodium iodide (NaI), driving the reaction forward and resulting in the formation of the thulium(II) diboranate derivative, which crystallizes as a co-crystal of its bis- and tris-THF adducts. illinois.eduosti.govosti.gov
The general reaction is as follows: TmI₂(THF)ₓ + 2Na(H₃BNMe₂BH₃) → Tm(H₃BNMe₂BH₃)₂(THF)ₓ + 2NaI illinois.eduosti.gov
Another application of this methodology is in the preparation of cyclopentadienyl derivatives. nih.govresearchgate.net The reaction of this compound with cyclopentadiene (CpH) in THF yields the complex CpTmI₂(THF)₃. researchgate.net More broadly, metathesis reactions between lanthanide(II) iodides and group 1 cyclopentadienyl salts are a well-established method for creating metallocene-type complexes. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Product(s) | Byproduct |
| TmI₂(THF)ₓ | Na(H₃BNMe₂BH₃) | THF | Tm(H₃BNMe₂BH₃)₂(THF)₂, Tm(H₃BNMe₂BH₃)₂(THF)₃ | NaI |
| TmI₂ | C₅H₆ (CpH) | THF | CpTmI₂(THF)₃ | - |
Role of Ethereal Solvents (e.g., THF, DME) in Adduct Formation and Stabilization
Ethereal solvents, particularly tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME), play a critical role in the chemistry of this compound and its derivatives. illinois.edunih.gov These solvents are moderately polar, aprotic, and act as Lewis bases, enabling them to dissolve and stabilize the highly reactive thulium(II) ion by coordinating to the metal center. labinsights.nlchemistrytalk.org This coordination results in the formation of stable, isolable adducts. illinois.edu
The synthesis of this compound itself is often carried out in an ethereal solvent, leading to the formation of solvated complexes such as TmI₂(THF)ₓ. illinois.eduosti.gov These adducts are frequently used as the direct starting material for subsequent reactions. illinois.eduosti.gov The THF ligands stabilize the Tm(II) center, making the compound handleable, though it is still recommended to be used immediately after preparation due to its sensitivity to oxidation. illinois.eduosti.gov The resulting derivative, Tm(H₃BNMe₂BH₃)₂(THF)ₓ, is noted to be remarkably stable compared to other Tm(II) compounds, as it does not readily reduce ethereal solvents. illinois.edu
The specific ethereal solvent used can influence the final product. THF adducts are common, with syntheses yielding mixtures of bis- and tris-THF adducts like Tm(H₃BNMe₂BH₃)₂(THF)₂ and Tm(H₃BNMe₂BH₃)₂(THF)₃. illinois.eduosti.gov An ether exchange reaction can be performed by treating these THF adducts with an excess of DME. illinois.edu This results in the formation of a purple solution presumed to contain the DME adduct of the thulium(II) complex, demonstrating the lability of the solvent coordination and the ability to form different solvates. illinois.edu The choice of solvent is crucial, as it influences the formation and stability of ion pairs and can dictate the outcome of the reaction. nih.gov
| Solvent | Formula | Role | Example Adducts |
| Tetrahydrofuran | C₄H₈O (THF) | Stabilization, Solubilization, Adduct Formation | TmI₂(THF)ₓ, CpTmI₂(THF)₃, Tm(H₃BNMe₂BH₃)₂(THF)₂, Tm(H₃BNMe₂BH₃)₂(THF)₃ |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ (DME) | Stabilization, Adduct Formation (via ether exchange) | Presumed Tm(H₃BNMe₂BH₃)₂(DME)ₓ |
Structural Characterization and Coordination Chemistry of Diiodothulium Complexes
Crystallographic Analysis of Diiodothulium Adducts and Solvates
The structural elucidation of this compound complexes is heavily reliant on crystallographic techniques, which provide precise information about their three-dimensional arrangements.
Single-Crystal X-ray Diffraction Studies of TmI₂(Solvate)n
Single-crystal X-ray diffraction (SCXRD) has been an indispensable tool for characterizing this compound solvates, which are compounds formed by the interaction of this compound with solvent molecules. researchgate.netveranova.com A notable example is the first molecular thulium(II) complex to be structurally characterized, TmI₂(MeOCH₂CH₂OMe)₃. uci.edu The synthesis of this complex marked a significant advancement in the field. Another important precursor, [TmI₂(THF)₃], is formed from the reaction of TmI₃ with sodium 1,2,4-tris(trimethylsilyl)cyclopentadienide. acs.org
Table 1: Representative this compound Solvates Characterized by SCXRD
| Compound | Solvent | Key Structural Features | Reference |
| TmI₂(MeOCH₂CH₂OMe)₃ | 1,2-dimethoxyethane (B42094) | First molecular Tm(II) complex characterized. | uci.edu |
| CpTmI₂(THF)₃ | Tetrahydrofuran (B95107) | Formed from the reaction with cyclopentadiene (B3395910). | researchgate.net |
| [TmI₂(THF)₃] | Tetrahydrofuran | A key precursor in organometallic synthesis. | acs.org |
This table is based on available data and may not be exhaustive.
Elucidation of Coordination Geometries and Environments in Solution and Solid State
The coordination environment around the thulium(II) ion in these complexes is a key aspect of their chemistry. In the solid state, single-crystal X-ray diffraction provides a detailed picture of the coordination geometry. uci.eduacs.org For example, in TmI₂(MeOCH₂CH₂OMe)₃, the thulium ion is surrounded by iodine atoms and the oxygen atoms of the DME ligands, resulting in a specific coordination number and geometry. uci.edu
In solution, the coordination environment can be more dynamic. Spectroscopic techniques are often employed to infer the structure and behavior of these complexes in different solvents. The nature of the solvent plays a significant role in determining the stability and reactivity of the this compound species.
Organometallic this compound Compounds and Their Molecular Architectures
Organometallic compounds, which contain at least one metal-carbon bond, represent a significant class of this compound derivatives. wiley-vch.dewikipedia.org
Cyclopentadienyl (B1206354) Thulium(II) Iodides and Related Systems
Cyclopentadienyl (Cp) and its substituted derivatives are common ligands in organolanthanide chemistry. The reaction of this compound precursors with cyclopentadienyl reagents leads to the formation of cyclopentadienyl thulium(II) iodide complexes. For instance, the reaction of TmI₂ with cyclopentadiene can yield CpTmI₂(THF)₃ and even Cp₂TmI(THF)₂ under certain conditions. researchgate.net
Table 2: Selected Cyclopentadienyl Thulium(II) Iodide Complexes
| Compound | Ligands | Synthetic Route | Reference |
| CpTmI₂(THF)₃ | C₅H₅, I, THF | Reaction of TmI₂ with CpH in THF. | researchgate.net |
| Cp₂TmI(THF)₂ | C₅H₅, I, THF | Reaction of TmI₂ with excess CpH at elevated temperature. | researchgate.net |
| [(Cp''')₂Tm(THF)] | C₅H₃(t-Bu)₃, THF | Reaction of [TmI₂(THF)₃] with Na(Cp'''). | acs.org |
This table highlights some key examples and is not an exhaustive list.
Other Carbon-Bonded Ligand Systems in Thulium(II) Chemistry
Beyond cyclopentadienyl systems, other carbon-bonded ligands have been explored in thulium(II) chemistry. While the primary focus of research has been on Cp-type ligands, the fundamental principles of organometallic chemistry suggest the potential for a wider variety of these compounds. The development of new synthetic methodologies continues to expand the range of known organothulium(II) complexes.
Heteroleptic and Mixed-Ligand this compound Complexes
Heteroleptic complexes are those that contain more than one type of ligand attached to the central metal ion. youtube.comyoutube.com In the context of this compound chemistry, this could involve a combination of iodide ions, neutral solvent molecules, and various organic ligands.
The synthesis of heteroleptic this compound complexes often involves a stepwise reaction sequence where different ligands are introduced sequentially. For example, a this compound solvate can react with a cyclopentadienyl reagent to form a mixed-ligand complex containing iodide, THF, and a cyclopentadienyl group. The stability and structure of these heteroleptic complexes are governed by a delicate balance of steric and electronic factors of the constituent ligands. While specific, well-characterized examples of heteroleptic this compound complexes are not extensively detailed in the provided search results, the principles of coordination chemistry support their existence and potential for synthesis. wikipedia.orglibretexts.org
Solid-State Structures and Extended Networks of this compound Compounds
The solid-state chemistry of this compound (TmI₂) encompasses the structural characterization of the simple binary iodide as well as more complex molecular compounds and extended lattices. The arrangement of atoms and ions in the solid state dictates the material's physical and chemical properties. Investigations into these structures provide fundamental insights into the coordination preferences of the thulium(II) ion.
Anhydrous thulium(II) iodide is a dark brown solid that crystallizes in the hexagonal system. wikipedia.org Its synthesis can be achieved through the reduction of thulium(III) iodide (TmI₃) with metallic thulium or through metallothermic reduction using specific alkali metals. wikipedia.orgwikipedia.org The choice of reducing agent can significantly influence the final structure, leading to either the simple binary iodide or more complex ternary compounds. wikipedia.org
When stronger reducing agents like potassium, rubidium, or caesium are used in the reaction with thulium(III) iodide, they can lead to the formation of ternary compounds with the general formula MTmI₃. wikipedia.org These compounds adopt a perovskite-type structure, which represents an important class of extended inorganic networks. wikipedia.org The reaction of TmI₂ directly with CsI also yields the ternary iodide CsTmI₃. wikipedia.org
| Compound Name | Formula | Crystal System / Structure Type | Notes |
|---|---|---|---|
| Thulium(II) iodide | TmI₂ | Hexagonal | Forms when TmI₃ is reduced with Li or Na. wikipedia.org |
| Potassium Thulium Iodide | KTmI₃ | Perovskite | Forms from the reaction of TmI₃ with potassium metal. wikipedia.org |
| Rubidium Thulium Iodide | RbTmI₃ | Perovskite | Forms from the reaction of TmI₃ with rubidium metal. wikipedia.org |
| Caesium Thulium Iodide | CsTmI₃ | Perovskite | Forms from the reaction of TmI₃ with caesium metal or directly from TmI₂ and CsI. wikipedia.org |
The development of molecular thulium(II) chemistry has been significantly advanced by the synthesis and crystallographic characterization of discrete coordination complexes. A landmark achievement was the isolation of the first molecular thulium(II) complex, [TmI₂(MeOCH₂CH₂OMe)₃]. researchgate.net This intense green, photosensitive compound was found to possess a pentagonal-bipyramidal structure. researchgate.net
More recent research has expanded the family of molecular this compound compounds to include N,N-dimethylaminodiboranate complexes. illinois.eduosti.gov The reaction of a TmI₂(THF)x precursor with sodium N,N-dimethylaminodiboranate results in the formation of new thulium(II) complexes. illinois.eduosti.gov Specifically, X-ray crystallography has identified a co-crystal containing both Tm(H₃BNMe₂BH₃)₂(THF)₂ and Tm(H₃BNMe₂BH₃)₂(THF)₃. illinois.eduosti.gov This work also reported a dimeric thulium(II) species. illinois.edu
| Complex | Formula | Coordination Geometry | Key Findings |
|---|---|---|---|
| Tris(1,2-dimethoxyethane)this compound(II) | [TmI₂(MeOCH₂CH₂OMe)₃] | Pentagonal-bipyramidal | The first crystallographically characterizable molecular Tm(II) complex. researchgate.net |
| Bis(N,N-dimethylaminodiboranate)bis(tetrahydrofuran)thulium(II) | Tm(H₃BNMe₂BH₃)₂(THF)₂ | Not specified | Exists as a co-crystal with the tris(tetrahydrofuran) analogue. illinois.eduosti.gov |
| Bis(N,N-dimethylaminodiboranate)tris(tetrahydrofuran)thulium(II) | Tm(H₃BNMe₂BH₃)₂(THF)₃ | Not specified | Exists as a co-crystal with the bis(tetrahydrofuran) analogue. illinois.eduosti.gov |
| Dimeric Thulium(II) N,N-dimethylaminodiboranate complex | C₂₈H₈₈B₈N₄O₅Tm₂ | Not specified | Identified as a dimeric Tm(II) species. illinois.edu |
Electronic Structure and Advanced Spectroscopic Investigations of Diiodothulium
Theoretical Electronic Structure of Thulium(II) Centers
The theoretical framework for understanding thulium(II) centers revolves around the configuration of its outer electrons and the influence of its immediate chemical environment.
The neutral thulium atom has an electron configuration of [Xe] 4f¹³ 6s². chemlin.orgwebelements.comvedantu.comutoledo.eduamericanelements.comamericanelements.com In the divalent state (Tm²⁺), the thulium ion loses the two 6s electrons, resulting in an electron configuration of [Xe] 4f¹³. americanelements.comosti.gov This leaves a single vacancy in the 4f subshell. The ground state of the Tm²⁺ ion is ²F₇/₂. osti.gov The 4f electrons are well-shielded by the filled 5s and 5p orbitals, making their energy levels less sensitive to the surrounding ligands compared to d-block elements. nih.gov
Table 1: Electron Configuration of Thulium and its Divalent Ion
| Species | Full Electron Configuration | Shorthand Electron Configuration |
| Thulium (Tm) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹³ 5s² 5p⁶ 6s² | [Xe] 4f¹³ 6s² chemlin.orgwebelements.comvedantu.comutoledo.edu |
| Thulium(II) ion (Tm²⁺) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹³ 5s² 5p⁶ | [Xe] 4f¹³ americanelements.comosti.gov |
Analysis of 4f Electron Configuration and Orbital Occupancy in Tm(II)
Advanced Spectroscopic Probes of Diiodothulium Systems
A variety of spectroscopic techniques are employed to experimentally probe the electronic structure of this compound and other Tm(II) species.
UV-Visible absorption spectroscopy is a fundamental tool for studying the electronic transitions in molecules and ions. msu.eduwikipedia.org In the case of divalent lanthanide complexes, the spectra are often characterized by broad and intense 4f → 5d transitions. sci-hub.se These transitions are distinct from the sharp, less intense 4f-4f transitions typical of trivalent lanthanides. The energy of these 4f-5d transitions is sensitive to the ligand environment, which allows for the study of the coordination sphere's influence. sci-hub.se The technique can also be used to monitor the redox state of thulium, as the spectra of Tm²⁺ and Tm³⁺ are distinct.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the Tm²⁺ ion (4f¹³). researchgate.net EPR studies on Tm(II) complexes provide detailed information about the ground electronic state and the symmetry of the metal center. For example, EPR measurements on an oxygen-deficient (La, Tm)-Ba-Cu-O compound revealed a line attributed to Tm²⁺ ions, assuming a Γ₇ doublet as the ground state. osti.gov In another study, the EPR spectrum of a Tm(II) complex with 18-crown-6 (B118740) was used to probe the nature of the ground state. researchgate.net However, low symmetry around the metal center can lead to admixtures of different mJ states, complicating the spectra. researchgate.net
Table 2: Selected EPR Data for Tm(II) Species
| Compound/System | g-value | Linewidth (ΔH) | Comments |
| (La, Tm)-Ba-Cu-O | g = 2.895(5) | 0.015(1) T | Ascribed to Tm²⁺ ions with a Γ₇ doublet ground state. osti.gov |
| TmI₂(dme)₃ | - | - | Low symmetry complicates spectroscopic analysis. researchgate.net |
| 3-Tm | - | - | Exhibits a near-zero-field EPR transition at X-band (ca. 9.39 GHz). rsc.org |
Luminescence spectroscopy of divalent thulium complexes reveals information about their excited states. The emission from Tm²⁺ complexes typically arises from 5d → 4f transitions, resulting in broad emission bands. sci-hub.se The position of these emission bands is dependent on the ligand environment. For instance, a Tm(II) complex with a specific cryptand ligand displays a 5d–4f emission band with a maximum at 545 nm in tetrahydrofuran (B95107). sci-hub.se The luminescence properties are highly sensitive to the coordination environment, as interactions with solvent molecules can quench the luminescence. sci-hub.se Studies on complexes like [Tm(μ-OTf)₂(dme)₂]n have reported the first molecular Tm(II) luminescence measurements, contributing to the understanding of these systems. researchgate.net In some materials, both Tm²⁺ and Tm³⁺ ions can coexist, and their distinct luminescence can be used for applications such as high-sensitivity optical thermometry. rsc.org
Vibrational Spectroscopy (Infrared, Raman) for Structural and Bonding Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful and non-destructive method for probing the molecular structure and the nature of chemical bonds within a compound. libretexts.org These two techniques are complementary, providing a more complete picture of the vibrational modes of a molecule. illinois.edu The fundamental principle of IR spectroscopy is the absorption of infrared radiation at frequencies that match the natural vibrational frequencies of a molecule, provided these vibrations induce a change in the molecule's dipole moment. libretexts.org Conversely, Raman spectroscopy is a light-scattering technique where a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. libretexts.org Vibrations that cause a change in the polarizability of the molecule are Raman active. osti.gov
For a simple triatomic molecule like this compound (TmI₂), the number of expected vibrational modes and their activity in IR and Raman spectra are dictated by its geometry. A linear molecule (D∞h point group) would possess a symmetric stretch, an asymmetric stretch, and a doubly degenerate bending mode. According to the rules of group theory, for a centrosymmetric linear molecule, the symmetric stretch is Raman active only, while the asymmetric stretch and the bending mode are IR active only (Rule of Mutual Exclusion). A bent molecule (C2v point group) would have a symmetric stretch, an asymmetric stretch, and a bending mode, all of which would be active in both IR and Raman spectra.
While specific, published experimental vibrational spectra for pure, solid this compound are scarce in the scientific literature, the theoretical basis for their interpretation is well-established. The analysis of Tm-I stretching and I-Tm-I bending frequencies would provide direct information on the molecular geometry and the strength of the interatomic forces.
The strength of a chemical bond is directly related to its stretching force constant (k). smu.edu This value can be calculated from the vibrational frequency and is a quantitative measure of the bond's stiffness; a higher frequency corresponds to a stronger bond. smu.edusmu.edu Therefore, obtaining the Tm-I stretching frequencies from IR or Raman spectra would allow for the calculation of the Tm-I bond force constant, offering a direct insight into its covalent character and stability. smu.eduumich.edu Although direct data for TmI₂ is not available, IR spectroscopy has proven effective in the characterization of more complex thulium(II) coordination compounds that have been synthesized from a TmI₂ precursor, confirming the utility of the technique in studying the chemistry of divalent thulium. osti.gov
Table 1: Theoretical Vibrational Modes for this compound (TmI₂) Based on Geometry
| Molecular Geometry | Point Group | Vibrational Mode | Infrared (IR) Activity | Raman Activity |
|---|---|---|---|---|
| Linear | D |
ν₁ (Symmetric Stretch) | Inactive | Active |
| ν₂ (Asymmetric Stretch) | Active | Inactive | ||
| ν₃ (Bending, degenerate) | Active | Inactive | ||
| Bent | C |
ν₁ (Symmetric Stretch) | Active | Active |
| ν₂ (Bending) | Active | Active |
Redox Potentials and Thermodynamics of the Thulium(II)/Thulium(III) Couple
The chemistry of this compound is dominated by the potent reducing power of the thulium(II) ion. The tendency of Tm(II) to oxidize to the more stable Tm(III) state is one of the most pronounced among the lanthanide series, a fact that is quantitatively captured by its redox potential and the thermodynamics of the process.
The standard electrode potential (E°) for the Tm³⁺/Tm²⁺ redox couple is highly negative, reported to be approximately -2.3 V versus the standard hydrogen electrode (SHE). nsysu.edu.tw This value places the Tm(II) ion among the strongest molecular reducing agents. A more negative standard potential signifies a greater thermodynamic driving force for oxidation. libretexts.org The powerful nature of Tm(II) makes it a more potent reductant than the widely utilized samarium(II) iodide (SmI₂, E°(Sm³⁺/Sm²⁺) ≈ -1.55 V).
A practical measure of the reducing strength of this compound in solution was established through its reactions with a series of cyclic unsaturated hydrocarbons. researchgate.net These experiments demonstrated that TmI₂ can effectively reduce organic molecules that have reduction potentials more positive than -2.0 V (vs. SCE), confirming its formidable reducing capability in synthetic applications. researchgate.net
The relationship between the standard electrode potential (E°) and the standard Gibbs free energy change (ΔG°) for a redox half-reaction is given by the equation:
ΔG° = -nFE°
where 'n' is the number of electrons transferred (in this case, n=1), and 'F' is the Faraday constant (96,485 C/mol or 96.485 kJ/V·mol). libretexts.org A negative ΔG° indicates a spontaneous process. libretexts.org
Using the standard potential of -2.3 V for the Tm³⁺/Tm²⁺ couple, the standard Gibbs free energy for the oxidation of Tm²⁺ can be calculated:
ΔG° = - (1) * (96.485 kJ/V·mol) * (+2.3 V) ≈ -222 kJ/mol
This large, negative value for ΔG° underscores the significant thermodynamic instability of the thulium(II) ion and the strong spontaneity of its oxidation to thulium(III). Experimental studies using cyclic voltammetry on thulium chlorides in molten salt eutectics have confirmed that the reduction of Tm³⁺ to Tm²⁺ is a reversible, one-electron process. researchgate.net
The underlying reason for the stability of the +3 oxidation state and the strong reducing nature of the +2 state can be found in the ionization energies of thulium. wikipedia.org While the first two ionization energies are comparable to those of other lanthanides that form stable dications (like europium), the third ionization energy of thulium is significantly lower than that of europium, making the removal of the third electron and the attainment of the +3 state thermodynamically favorable.
Table 2: Comparison of Standard Redox Potentials and Calculated Gibbs Free Energy of Oxidation for Selected Lanthanides
| Lanthanide (Ln) | Ln³⁺/Ln²⁺ Standard Redox Potential (E° vs. SHE) | Calculated ΔG° for Ln²⁺ → Ln³⁺ + e⁻ (kJ/mol) |
|---|---|---|
| Samarium (Sm) | ~ -1.55 V | ~ -150 |
| Europium (Eu) | ~ -0.35 V | ~ -34 |
| Thulium (Tm) | ~ -2.3 V nsysu.edu.tw | ~ -222 |
Reactivity and Catalytic Applications of Diiodothulium
Single-Electron Transfer (SET) Chemistry Mediated by Diiodothulium
The chemistry of this compound is fundamentally governed by its capacity to act as a single-electron donor. nih.govresearchgate.net This property allows it to initiate a wide range of reactions by reducing organic substrates, thereby forming radical intermediates that can undergo subsequent transformations. The reducing power of TmI₂ surpasses that of the widely used SmI₂, opening avenues for the reduction of functional groups that are typically resistant to single-electron transfer. nih.govorganic-chemistry.org
Mechanistic Investigations of Electron Transfer in TmI₂ Reactions
Mechanistic studies have been crucial in understanding the reactivity of this compound. It has been shown that TmI₂ can reduce cyclic aromatic hydrocarbons with reduction potentials more positive than -2.0 V versus the saturated calomel (B162337) electrode (SCE). nih.gov For instance, its reaction with cyclooctatetraene (B1213319) or acenaphthylene (B141429) in tetrahydrofuran (B95107) (THF) results in the formation of thulium(III) complexes. nih.gov
Initial investigations into TmI₂-mediated reductions suggest that the formation of Tm(III)-bound ketyl radicals is a key step. nih.gov These intermediates appear to be more stable than the corresponding samarium(III) ketyls, which may contribute to the distinct reactivity of this compound. nih.gov The process is believed to involve an initial electron transfer to the carbonyl group of a substrate, generating a radical anion intermediate. acs.org This is followed by a second single-electron transfer to form an organometallic species, which can then be protonated or undergo further reactions. acs.org
Role of Proton Donors and Additives in this compound-Promoted Reductions
The reactivity of this compound can be significantly enhanced by the presence of proton donors, such as water or alcohols. nih.govresearchgate.net These additives are believed to activate the TmI₂ reagent, forming a thermodynamically more powerful reductant. nih.govresearchgate.net This activation is crucial for promoting electron transfer to substrates like amides, which are typically resistant to single-electron reductants. nih.gov
A noteworthy observation is that a much lower concentration of alcohol is required to enhance the redox potential of TmI₂ compared to SmI₂. nih.gov This difference is attributed to the smaller ionic radius of the Tm(II) ion. nih.gov The ability to use smaller amounts of additives is advantageous for the development of catalytic cycles where the regeneration of the active TmI₂ reagent is desired. nih.gov For example, in the presence of proton donors, TmI₂ can efficiently reduce aliphatic esters to the corresponding alcohols, a reaction that does not proceed in the absence of these additives. nih.gov
Carbon-Carbon Bond Formation Reactions Catalyzed or Promoted by this compound
This compound has proven to be a valuable reagent in promoting the formation of carbon-carbon bonds, a cornerstone of organic synthesis. organic-chemistry.orgnih.govrsc.org Its strong reducing power facilitates coupling reactions that are often difficult to achieve with other reagents.
Ketone Coupling Reactions (e.g., Barbier-type, Pinacol Couplings)
This compound is effective in promoting Barbier-type reactions, which involve the coupling of a carbonyl compound with an alkyl halide. organic-chemistry.orgwikipedia.org For example, it can mediate the coupling of ketones with alkyl chlorides. organic-chemistry.org TmI₂ has shown to be more powerful than the commonly used SmI₂(THF)x/HMPA system for such transformations. acs.org
A comparative study highlighted the superior reactivity of TmI₂ over SmI₂ and SmI₂/HMPA in the cross-coupling reactions of 2-acetylthiophene (B1664040) and thiophene-2-carboxylate (B1233283) with carbonyl compounds. sinica.edu.tw
Pinacol coupling reactions, which involve the reductive coupling of two carbonyl compounds to form a 1,2-diol, can also be promoted by this compound. scripps.eduorganic-chemistry.org The generation of ketyl radicals from the reduction of ketones by TmI₂ is the initial step in this process. nih.gov
Table 1: Comparison of Lanthanide Diiodides in Ketone Coupling Reactions organic-chemistry.org
| Lanthanide Diiodide | Reduction Potential (V vs. NHE) | Reactivity in Ketone Coupling |
| SmI₂ | -1.55 | Effective, but often requires additives like HMPA. |
| TmI₂ | -2.3 | More powerful than SmI₂; effective for a broader range of substrates. |
| DyI₂ | -2.5 | Highly reactive. |
| NdI₂ | -2.6 | Very powerful reductant. |
This table is for illustrative purposes and is based on findings from the cited literature.
Reductive Coupling and Oligomerization Processes (e.g., Carbon Monoxide)
Recent research has demonstrated the ability of a divalent thulium complex, [Tm(Cp''')₂] (where Cp''' is 1,2,4-tris(tert-butyl)cyclopentadienyl), to mediate the reductive coupling of carbon monoxide (CO). rsc.orgrsc.org This reaction leads to the selective dimerization and trimerization of CO, forming ethynediolate and ketenecarboxylate complexes, respectively. rsc.orgrsc.org
Density functional theory (DFT) calculations have supported a stepwise chain growth mechanism for this CO homologation. rsc.orgrsc.org This discovery is significant as the direct reductive coupling of CO molecules has been achieved by a very limited number of systems. chemrxiv.org The resulting oxocarbon-containing complexes can be further functionalized, for example, through reactions with electrophiles like carbon dioxide, leading to unprecedented functionalization of CO-derived ligands. rsc.orgrsc.orgchemrxiv.org
Carbon-Heteroatom Bond Cleavage and Functionalization
Beyond its role in carbon-carbon bond formation, this compound has emerged as a powerful tool for the cleavage and functionalization of carbon-heteroatom bonds. nih.govresearchgate.netnih.gov This capability opens up new synthetic strategies for modifying complex molecules.
A significant breakthrough is the TmI₂-promoted cleavage of the exceptionally stable C-N sigma bond in unactivated amides. nih.gov This transformation, which is challenging with other reagents, is facilitated by the use of TmI₂ in the presence of a proton donor like an alcohol. nih.govresearchgate.net The reaction proceeds via a single-electron transfer mechanism to the amide carbonyl, which is activated by the proton donor. nih.govresearchgate.net This method has been applied to the reductive cleavage of C-N bonds in both planar and pyramidalized amides. researchgate.net
Furthermore, the reactivity of this compound extends to the functionalization of CO-derived ligands. chemrxiv.org For instance, the addition of carbon dioxide to an ethynediolate complex of thulium resulted in the formation of a highly reactive intermediate that could activate the C-H bond of the toluene (B28343) solvent. chemrxiv.org This represents a novel intermolecular functionalization pathway.
The ability of this compound to cleave strong carbon-heteroatom bonds and enable subsequent functionalization highlights its potential for developing innovative synthetic methodologies. nih.govberkeley.edursc.org
Facile Cleavage of C-N Bonds in Unactivated Amides
The cleavage of the carbon-nitrogen (C-N) bond in amides is a challenging transformation due to the high stability of the amide functional group. orgosolver.com Transition metal catalysts are often employed to facilitate this process. illinois.edursc.org While various methods exist for C-N bond activation, including those utilizing transition metal-free conditions, specific studies detailing the use of this compound for the facile cleavage of C-N bonds in unactivated amides have not been extensively reported in the available scientific literature. mdpi.comrsc.orgnih.govresearchgate.net The exploration of lanthanide-based reagents for this purpose remains an area of active research.
Reduction of Esters and Other Carbonyl Compounds
The reduction of esters and other carbonyl compounds is a cornerstone of organic synthesis, providing access to valuable alcohols and aldehydes. mdpi.comlibretexts.orgresearchgate.net Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H), each exhibiting distinct reactivity profiles. chemistrysteps.comdavuniversity.orgharvard.edu For instance, DIBAL-H is well-known for its ability to selectively reduce esters to aldehydes at low temperatures. orgosolver.comyoutube.comcommonorganicchemistry.com While the reduction of carbonyl compounds by various metal hydrides and through catalytic hydrogenation is well-documented, specific and detailed research findings on the use of this compound as a primary reagent or catalyst for the reduction of esters and other carbonyl compounds are not prominently featured in the current body of scientific literature.
Small Molecule Activation by this compound Complexes
The activation of small, inert molecules is a significant goal in chemistry, as it can lead to the development of new and sustainable chemical processes. The potential of this compound complexes to interact with and activate molecules such as carbon monoxide, carbon dioxide, and dinitrogen is a key area of investigation.
Activation of Carbon Monoxide and Carbon Dioxide
The activation of carbon monoxide (CO) and carbon dioxide (CO₂) is of great interest for their potential use as C1 feedstocks in chemical synthesis. manchester.ac.ukdicp.ac.cnnih.gov Various metal complexes have been shown to activate these molecules. rsc.orgrsc.orgcnr.itnih.govescholarship.orgcardiff.ac.uk For example, the activation of CO₂ can be achieved through coordination to metal centers, which can lead to its subsequent transformation. rsc.org While the reactivity of f-block elements with small molecules is an area of growing interest, specific studies detailing the mechanisms and products of carbon monoxide and carbon dioxide activation by this compound complexes are not widely available in the reviewed literature.
Dinitrogen Activation Studies
The activation of dinitrogen (N₂) is a formidable challenge in chemistry due to the strength of the N≡N triple bond. numberanalytics.com The development of metal complexes capable of binding and activating N₂ is crucial for potential applications in nitrogen fixation. nih.govsioc-journal.cnillinois.edu Complexes of various metals, including those from the f-block, have been investigated for their ability to activate dinitrogen. capes.gov.br However, specific research detailing dinitrogen activation studies involving this compound complexes is not extensively documented in the available scientific literature.
This compound in Catalytic Cycles and Stoichiometric Transformations
The ultimate goal for many reactive species is their incorporation into efficient catalytic cycles for chemical transformations. nih.govyoutube.comwikipedia.orgnih.govresearchgate.net Understanding the stoichiometric reactions of a compound is often the first step toward developing such catalytic processes. While the principles of catalysis and the nature of catalytic cycles are well-established, detailed reports on the specific involvement of this compound in well-defined catalytic cycles or its use in stoichiometric transformations for the reactions discussed in the preceding sections are not readily found in the surveyed scientific literature. Further research is needed to elucidate the potential of this compound in these areas.
Theoretical and Computational Chemistry of Diiodothulium Systems
Density Functional Theory (DFT) Studies on Diiodothulium Complexes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying large and complex systems like organometallic and coordination complexes. rsc.orgwikipedia.org DFT methods calculate the electronic structure of a system based on its electron density, rather than the more complex many-electron wavefunction. wikipedia.org This approach is widely applied to metal complexes to predict geometries, energetics, and reaction mechanisms. rsc.orgmdpi.com
A fundamental application of DFT is geometry optimization, an algorithmic process to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy—the ground state structure. stackexchange.comfaccts.de The process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the forces on the atoms until a stable structure is found. stackexchange.comstorion.ru For a hypothetical this compound complex, such as a solvated adduct like [TmI₂(THF)₄], DFT would be used to predict key structural parameters.
The accuracy of these predictions depends heavily on the chosen exchange-correlation functional and the basis set, which describes the atomic orbitals. google.com For heavy elements like thulium, it is crucial to use basis sets that account for relativistic effects.
Table 1: Hypothetical Optimized Geometry Parameters for a [TmI₂(THF)₄] Complex This table is for illustrative purposes only.
| Parameter | Optimized Value |
|---|---|
| Tm–I Bond Length | 2.95 Å |
| Tm–O (THF) Bond Length | 2.40 Å |
| I–Tm–I Bond Angle | 165° |
| O–Tm–O Bond Angle (cis) | 90° |
| O–Tm–O Bond Angle (trans) | 178° |
Beyond stable molecules, DFT is used to calculate the energies of various species along a reaction pathway, including short-lived intermediates. researchgate.netosti.gov By comparing the relative energies of different potential intermediates, chemists can determine the most likely species to be formed during a reaction. zacros.org The energy difference between isomers or different coordination complexes can reveal which is thermodynamically more stable.
Table 2: Hypothetical Relative Energies of this compound Intermediates in a Reaction This table is for illustrative purposes only. Energies are relative to the starting complex.
| Species / Intermediate | DFT Calculated Relative Energy (kcal/mol) |
|---|---|
| [TmI₂(Solvent)₄] | 0.0 |
| Intermediate A | +12.5 |
| Intermediate B | +5.2 |
DFT is a powerful tool for mapping out the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. uq.edu.ausmu.edursc.org This involves identifying and calculating the energies of reactants, products, all intermediates, and, crucially, the transition states that connect them. smu.edu
A transition state is the specific configuration along a reaction coordinate that corresponds to the highest potential energy; it is a saddle point on the potential energy surface. github.iowikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By locating the transition state structure, researchers can gain insight into the specific atomic motions involved in bond-breaking and bond-forming events. wikipedia.orgresearchgate.net For a this compound complex, this could involve modeling processes like ligand substitution or redox reactions.
The computational search for a transition structure is a key step in mechanism elucidation. github.io Once found, the calculated activation energies for different proposed pathways can be compared to determine the most kinetically favorable route. dergipark.org.tr
Table 3: Hypothetical Calculated Activation Energies for a Ligand Substitution on a this compound Complex This table is for illustrative purposes only.
| Reaction Step | Transition State | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Ligand Dissociation | TS1 | 22.5 |
Geometry Optimization and Energetics of this compound Species and Intermediates
Ab Initio Calculations for High-Accuracy Electronic Structure Analysis
The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations by more rigorously accounting for electron correlation—the interactions between electrons. wikipedia.org
While computationally more demanding than DFT, ab initio methods are often considered the "gold standard" for accuracy, especially for small molecules. google.comwikipedia.org They are frequently used to benchmark the performance of different DFT functionals for a specific class of molecules. For heavy elements like thulium, where electron correlation and relativistic effects are particularly pronounced, high-accuracy ab initio calculations are vital for obtaining a reliable description of the electronic structure. mdpi.comaps.org Such calculations can provide precise values for ionization potentials, electron affinities, and excitation energies, which are critical for understanding the chemistry of this compound.
Table 4: Hypothetical Comparison of Ground State Electronic Energies for TmI₂ Calculated with Different Methods This table is for illustrative purposes only. Energies are in Hartrees.
| Method | Basis Set | Calculated Energy (Hartrees) |
|---|---|---|
| DFT (B3LYP) | Relativistic ECP | -14520.56 |
| Hartree-Fock (HF) | Relativistic ECP | -14515.21 |
| MP2 | Relativistic ECP | -14518.98 |
Molecular Dynamics Simulations for Solution Behavior and Ligand Exchange
While quantum mechanical methods like DFT and ab initio calculations excel at describing electronic structure and reaction energetics, Molecular Dynamics (MD) simulations are used to study the physical motion of atoms and molecules over time. nih.govvalencelabs.com MD simulations model a system—such as a this compound complex dissolved in a solvent—by applying the principles of classical mechanics. valencelabs.com The forces between atoms are calculated using a "force field," a set of parameters that describe potential energy as a function of atomic positions.
MD is particularly useful for exploring the behavior of molecules in solution. mdpi.commdpi.com For a this compound complex, an MD simulation could reveal:
Solvation Structure: How solvent molecules arrange themselves around the metal complex.
Ligand Dynamics: The flexibility and motion of ligands attached to the thulium center.
Ligand Exchange: The process by which a coordinated ligand is replaced by a solvent molecule or another ligand from the solution, a phenomenon often difficult to observe directly in experiments. nih.govbiorxiv.org
By simulating the system for nanoseconds or even microseconds, MD can provide insights into dynamic processes and calculate properties like diffusion coefficients and the free energy of ligand binding. riken.jp
Table 5: Hypothetical Results from a Molecular Dynamics Simulation of [TmI₂(H₂O)₄] in Water This table is for illustrative purposes only.
| Property | Simulated Value |
|---|---|
| Average Tm-O(H₂O) distance | 2.45 Å |
| First Solvation Shell Water Molecules | 6 |
| Residence Time of Coordinated Water | 1.2 ns |
Comparative Studies with Other Divalent Lanthanides
Relative Redox Potentials and Reducing Powers: Diiodothulium vs. Samarium(II) Iodide, Dysprosium(II) Iodide, and Neodymium(II) Iodide
The reducing power of divalent lanthanide iodides is directly related to their Ln³⁺/Ln²⁺ redox potentials. The more negative the redox potential, the stronger the reducing power of the Ln²⁺ species. Divalent lanthanide ions exhibit a wide range of reduction potentials, from moderately reducing (like Sm²⁺, Eu²⁺, and Yb²⁺) to exceptionally powerful (like Tm²⁺, Dy²⁺, and Nd²⁺). acs.orgnih.gov
The reductive capabilities of these compounds place them in a unique position in synthetic chemistry. For instance, the reactivity of TmI₂, DyI₂, and NdI₂ is considered intermediate between that of samarium(II) complexes and Birch-type reducing agents. illinois.edu This allows for greater functional group selectivity than Birch reductions while offering more reducing power than traditional SmI₂ applications. illinois.edu
The standard reduction potentials for the Ln³⁺ + e⁻ → Ln²⁺ process clearly illustrate why most lanthanides are typically found in the +3 oxidation state, as the majority have reduction potentials of -2.3 V or greater. illinois.edu The powerful reducing nature of Tm²⁺, Dy²⁺, and Nd²⁺ stems from their highly negative redox potentials. acs.orgnih.gov The addition of ligands or cosolvents can further modulate these potentials. For example, the use of water with SmI₂ has been shown to increase its effective reducing power. nih.gov Similarly, basic cosolvents can enhance the reducing ability of SmI₂ by dissociating aggregates and raising the energy of the Sm(II) electron-donating orbital. princeton.edu
Interactive Data Table: Standard Reduction Potentials of Selected Lanthanide(II) Ions
| Lanthanide Ion | Standard Reduction Potential (V vs. NHE) |
| Eu²⁺ | -0.35 |
| Yb²⁺ | -1.05 |
| Sm²⁺ | -1.55 |
| Tm²⁺ | -2.3 |
| Dy²⁺ | -2.5 |
| Nd²⁺ | -2.6 |
This table presents the standard redox potentials for the Ln³⁺/Ln²⁺ couple. The values highlight the significantly stronger reducing power of Tm²⁺, Dy²⁺, and Nd²⁺ compared to the more commonly used Sm²⁺.
Differential Reactivity Profiles and Selectivity Across the Lanthanide Series
The differences in redox potentials among the divalent lanthanide iodides lead to distinct reactivity profiles and selectivities in chemical reactions. While SmI₂ is a versatile and widely used reagent, its reducing power is sometimes insufficient for more challenging transformations. acs.orgwikipedia.org In contrast, TmI₂, DyI₂, and NdI₂ can effect reductions that are beyond the scope of SmI₂. illinois.edu
For example, DyI₂ and NdI₂ are capable of reducing naphthalene (B1677914) to 1,4-dihydronaphthalene, a reaction not readily achieved with SmI₂. illinois.edu However, all three of these stronger reducing agents (TmI₂, DyI₂, NdI₂) can reduce azobenzene (B91143) to 1,2-diphenylhydrazine. illinois.edu They have also demonstrated superior activity compared to their samarium counterparts in the coupling of alkyl halides with ketones and aldehydes. illinois.edu
The choice of the lanthanide diiodide allows for a fine-tuning of reactivity. While TmI₂(DME)₃ was initially thought to be too reducing for some organic syntheses, later studies established its useful intermediate reactivity. illinois.edu This tunability is crucial for achieving chemoselectivity, allowing for the reduction of one functional group in the presence of others. For instance, SmI₂ can selectively reduce sulfones and sulfoxides to sulfides in the presence of carbonyl groups due to the much slower reaction rate with the latter. wikipedia.org The more potent reducing agents like TmI₂ offer the potential for new selective transformations that are not possible with SmI₂. rsc.org
Influence of Lanthanide Contraction on this compound's Coordination and Reactivity
The lanthanide contraction describes the steady decrease in atomic and ionic radii across the lanthanide series from lanthanum to lutetium. geeksforgeeks.orgpearson.comvedantu.combyjus.com This phenomenon is a consequence of the poor shielding of the increasing nuclear charge by the 4f electrons. geeksforgeeks.orgpearson.comnumberanalytics.comnumberanalytics.com As a result, the effective nuclear charge experienced by the outer electrons increases, leading to a smaller ionic radius for Tm²⁺ compared to earlier lanthanides like Sm²⁺.
This contraction has significant implications for the coordination chemistry and reactivity of this compound.
Coordination Number and Geometry: The smaller size of the thulium ion influences its coordination number and the geometry of its complexes. geeksforgeeks.orgchemistrydocs.com The average Tm–I bond distance in TmI₂(DME)₃ is approximately 3.16 Å, which is about 0.1 Å shorter than the Sm–I distances in analogous samarium complexes, consistent with the difference in their ionic radii. illinois.edu The smaller ionic radius can lead to a higher charge density, resulting in stronger electrostatic interactions with ligands. numberanalytics.com
Reactivity and Complex Stability: The lanthanide contraction affects the stability of complexes and the reactivity of the metal center. geeksforgeeks.orgnumberanalytics.com A higher charge-to-radius ratio for the lanthanide ion generally leads to the formation of more stable complexes. byjus.com This can influence the tendency to form coordinate complexes, which increases from La³⁺ to Lu³⁺. byjus.com The increased electronegativity and ionization energy from La to Lu, also a result of the contraction, can further modulate the reactivity of the corresponding divalent ions. geeksforgeeks.orgnumberanalytics.comnumberanalytics.com
In essence, the lanthanide contraction makes this compound a more compact and, in some respects, a harder Lewis acid compared to its larger counterparts like samarium(II) iodide. This structural difference, combined with its intrinsic electronic properties, contributes to its unique reactivity profile within the family of divalent lanthanide reagents.
Challenges and Future Research Directions in Diiodothulium Chemistry
Strategies for Enhancing the Stability and Controllability of Diiodothulium Reagents
The thulium(II) ion is a powerful reductant, but this reactivity also contributes to its instability, particularly its tendency to oxidize in solution. illinois.edu Enhancing the stability and ensuring the controlled reactivity of this compound reagents are critical for their broader application. Current and future strategies are centered on meticulous control of the reaction environment and the use of stabilizing agents.
Key approaches include:
Fluorinated Spacers: In the field of perovskite solar cells, fluorinated organic spacers have been shown to significantly improve the stability of the material against moisture and heat due to the hydrophobicity of fluorine. rsc.org A similar conceptual strategy could be applied by designing ligand systems with fluorinated components to create a more robust coordination sphere around the thulium ion. 8.2. Exploration of Novel Ligand Architectures for Thulium(II) Stabilization and Tunable Reactivity
The rational design of ligands is one of the most promising avenues for controlling the chemistry of thulium(II). By modifying the steric and electronic properties of the ligands coordinated to the metal center, it is possible to stabilize the +2 oxidation state and fine-tune the reagent's reactivity. nih.gov Several classes of ligands have been investigated, with significant potential for future development.
Notable ligand architectures include:
The table below summarizes the characteristics of these key ligand types for thulium(II) stabilization.
| Ligand Type | Key Features | Examples of Substituents | Potential Advantages |
| Cyclopentadienyl (Cp) | Sterically bulky, π-donating aromatic ring. figshare.comontosight.ai | Tris(trimethylsilyl), Tris(tert-butyl) figshare.com | High thermal stability; creates a protective coordination sphere. |
| Amidinate | Tunable N-donor ligands; versatile steric/electronic properties. nih.gov | Diisopropylphenyl (Dipp), t-Butyl nih.gov | High thermal stability; potential for creating SMMs; can be made tridentate. rsc.org |
| Phospholyl | Phosphorus analogue of Cp; different electronic properties. researchgate.netacs.org | Di-tert-butyl, Di-tert-butyl-dimethyl acs.org | Allows for structural control (monomer vs. dimer) based on steric bulk. acs.org |
| Silylamide | Bulky nitrogen-based σ-donors. nih.gov | Bis(tert-butoxydiphenylsilyl) nih.gov | Can enforce specific coordination geometries. |
Development of this compound in Tandem, Cascade, and Multicomponent Reactions
A major frontier in synthetic organic chemistry is the development of tandem, cascade, or domino reactions. These processes involve multiple bond-forming events in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity with high atom economy. rsc.org While this compound itself has not been extensively reported in this context, its well-studied analogue, samarium(II) iodide (SmI₂), provides a clear blueprint for future research.
SmI₂ is a champion of single-electron transfer (SET) chemistry, capable of initiating radical-based cascade reactions. acs.orgnih.gov For instance, a ketyl radical generated by the reduction of a ketone can trigger subsequent cyclizations onto alkenes or other functional groups. rsc.orgacs.org Given that TmI₂ is an even stronger reducing agent than SmI₂, it is conceptually poised to initiate similar, if not more potent, cascade transformations. illinois.edu
Future research in this area would involve:
Multicomponent Reactions: Developing protocols where TmI₂ promotes the assembly of three or more starting materials into a single, complex product in one pot. The success of these endeavors will depend on carefully controlling the potent reactivity of this compound to favor the desired reaction pathway over simple reduction.
Advanced Materials Applications Derived from this compound Chemistry (Conceptual and Theoretical)
While the primary focus of this compound has been in synthetic chemistry, its unique electronic properties suggest significant, albeit largely theoretical, potential in advanced materials science. Thulium itself and its trivalent compounds are already used in specialized applications like lasers, high-temperature superconductors, and as anti-counterfeiting phosphors in banknotes. wikipedia.orgstanfordmaterials.comvedantu.com The divalent state opens up new possibilities.
Conceptual applications include:
Semiconductors and Conductive Materials: Thulium oxide has been investigated as a component in thin-film transistors and as a high-k gate dielectric. researchgate.net Doping semiconductor materials like tin oxide with thulium can modulate their electrical properties. researchgate.net Furthermore, the formation of polyiodide structures with TmI₂ could lead to materials with anisotropic conductivity. researchgate.net 8.5. Green Chemistry Approaches for Thulium(II) Iodide Synthesis and Utilization
Traditional methods for synthesizing lanthanide iodides often involve high temperatures and require strictly anhydrous, inert conditions, which are energy-intensive processes. acs.org Applying the principles of green chemistry to the synthesis and use of this compound is a critical area for future development.
Promising green approaches include:
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Diiodothulium (TmI₂), and how can experimental reproducibility be ensured?
- Methodological Answer : TmI₂ synthesis typically involves direct reaction of thulium metal with iodine under inert conditions. To ensure reproducibility, researchers must document precise stoichiometric ratios (e.g., Tm:I₂ = 1:2), reaction temperature (e.g., 300–400°C), and purification steps (e.g., sublimation under vacuum). Experimental sections should include detailed procedures for inert atmosphere handling, characterization via X-ray diffraction (XRD), and elemental analysis . Cross-laboratory validation requires sharing raw data (e.g., XRD crystallographic files) and adhering to standardized reporting guidelines, such as including error margins for spectroscopic measurements .
Q. Which spectroscopic techniques are most reliable for characterizing TmI₂’s structural properties?
- Methodological Answer : XRD is the gold standard for determining TmI₂’s crystal structure, while Raman spectroscopy confirms vibrational modes of Tm-I bonds. Pairing these with X-ray photoelectron spectroscopy (XPS) validates oxidation states (Tm³⁺). Researchers should calibrate instruments using reference compounds (e.g., TmCl₃) and report detection limits (e.g., ±0.05 Å for bond lengths) . For transparency, include raw spectra in supplementary materials with baseline correction annotations .
Q. What are the key thermodynamic properties (e.g., thermal stability, enthalpy of formation) of TmI₂, and how are they experimentally derived?
- Methodological Answer : Differential scanning calorimetry (DSC) measures TmI₂’s decomposition temperature (e.g., ~450°C in argon). Enthalpy of formation (ΔHf) is calculated via calorimetric titration or computational methods (e.g., density functional theory, DFT). Researchers must replicate measurements across multiple batches to account for impurities and report confidence intervals (e.g., ΔHf ± 5 kJ/mol) .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular dynamics) predict TmI₂’s reactivity in novel coordination environments?
- Methodological Answer : DFT simulations using software like Gaussian or VASP optimize TmI₂’s electronic structure. Input parameters (e.g., basis sets, exchange-correlation functionals) must align with experimental data (e.g., bond distances from XRD). Validate predictions by synthesizing proposed adducts (e.g., TmI₂·Lₙ complexes) and comparing theoretical/experimental IR spectra. Discrepancies >5% in bond angles warrant re-evaluation of solvent effects in simulations .
Q. What strategies resolve contradictions between XRD and NMR data when analyzing TmI₂ adducts?
- Methodological Answer : XRD may indicate a single-crystal structure, while NMR reveals dynamic ligand exchange in solution. To reconcile this, conduct variable-temperature NMR to quantify exchange rates (e.g., ΔG‡ values) and pair with time-resolved XRD under controlled humidity. Statistical tools (e.g., chi-square tests) assess whether discrepancies arise from experimental error or genuine polymorphism .
Q. How do ligand steric effects influence TmI₂’s catalytic activity in organic transformations (e.g., C–H activation)?
- Methodological Answer : Design a ligand library with varying Tolman cone angles (e.g., 100°–170°) and test catalytic efficiency in model reactions (e.g., alkane dehydrogenation). Use kinetic profiling (e.g., turnover frequency, TOF) and Eyring plots to correlate steric bulk with activation energy. Control for electronic effects by fixing electron-donating/-withdrawing groups on ligands .
Q. What ethical considerations arise when handling TmI₂ due to its radioactivity and toxicity?
- Methodological Answer : TmI₂’s γ-emitting isotopes (e.g., ¹⁶⁹Tm) require shielded gloveboxes and dosimetry monitoring. Protocols must comply with ALARA (As Low As Reasonably Achievable) principles, including waste disposal via licensed facilities. Researchers should document safety training records and include risk assessments in grant proposals .
Data Analysis and Reporting Guidelines
- Contradictory Data : Use Bland-Altman plots to compare inter-lab reproducibility of TmI₂’s melting points .
- Statistical Tools : Apply ANOVA for batch-to-batch purity comparisons (e.g., p < 0.05 indicates significant variance) .
- Ethical Compliance : Reference IARC guidelines for handling radioactive compounds in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
